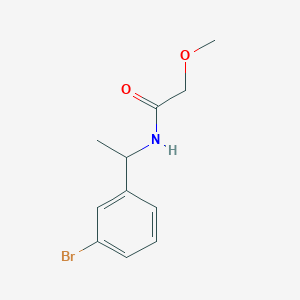![molecular formula C14H11F3N2S B14898653 1-Phenyl-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B14898653.png)
1-Phenyl-3-[4-(trifluoromethyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-[4-(trifluoromethyl)phenyl]thiourea is an organosulfur compound with the molecular formula C15H12F3N2S This compound is known for its unique structural features, which include a phenyl group and a trifluoromethyl-substituted phenyl group attached to a thiourea moiety
Preparation Methods
The synthesis of 1-Phenyl-3-[4-(trifluoromethyl)phenyl]thiourea typically involves the reaction of aniline derivatives with isothiocyanates. One common method includes the reaction of 4-(trifluoromethyl)phenyl isothiocyanate with aniline in the presence of a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization from ethyl acetate to obtain the desired product .
Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for larger production with appropriate adjustments in reaction conditions and purification techniques.
Chemical Reactions Analysis
1-Phenyl-3-[4-(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, especially at positions ortho or para to the trifluoromethyl group, using reagents like sodium hydride or organolithium compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, along with catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Phenyl-3-[4-(trifluoromethyl)phenyl]thiourea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[4-(trifluoromethyl)phenyl]thiourea involves its ability to form hydrogen bonds with various biological targets. This compound can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions, leading to the modulation of their activity. Molecular docking studies have shown that it can bind to specific residues in target proteins, thereby influencing their function .
Comparison with Similar Compounds
1-Phenyl-3-[4-(trifluoromethyl)phenyl]thiourea can be compared with other thiourea derivatives, such as:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a hydrogen bond donor catalyst in organic synthesis.
1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea: Utilized in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties compared to other thiourea derivatives.
Properties
Molecular Formula |
C14H11F3N2S |
|---|---|
Molecular Weight |
296.31 g/mol |
IUPAC Name |
1-phenyl-3-[4-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C14H11F3N2S/c15-14(16,17)10-6-8-12(9-7-10)19-13(20)18-11-4-2-1-3-5-11/h1-9H,(H2,18,19,20) |
InChI Key |
FHXVZMCYCRLYJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one](/img/structure/B14898571.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14898574.png)
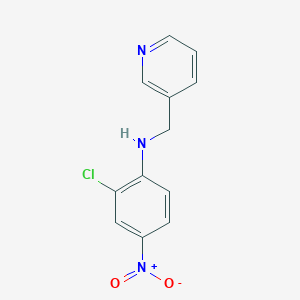
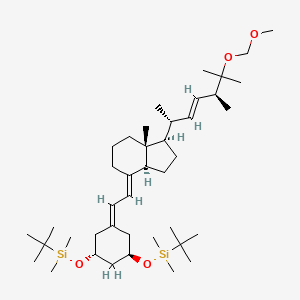
![7-bromo-12-methylsulfonyl-2,5,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1(13),5,7,9,11-pentaene](/img/structure/B14898609.png)
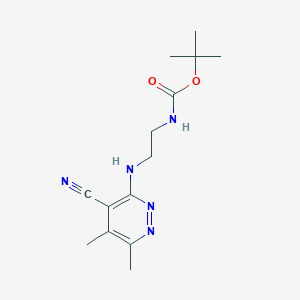
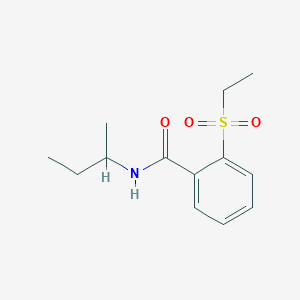

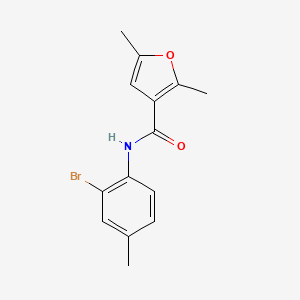
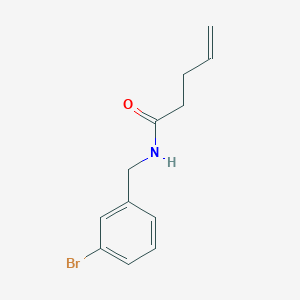
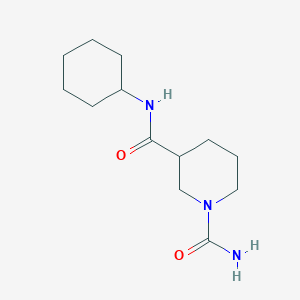
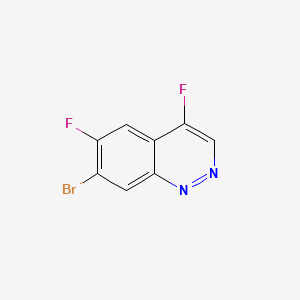
![6-(Benzo[d][1,3]dioxol-5-yloxy)hexanoic acid](/img/structure/B14898673.png)
